2,2,2-Trichloroethylamine
Overview
Description
2,2,2-Trichloroethylamine: is an organic compound with the molecular formula C2H4Cl3N . It is a derivative of ethylamine where three hydrogen atoms are replaced by chlorine atoms. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,2-Trichloroethylamine can be synthesized through the chlorination of ethylamine. The reaction typically involves the use of chlorine gas in the presence of a catalyst. The process can be represented as follows: [ \text{C2H5NH2} + 3 \text{Cl2} \rightarrow \text{C2H4Cl3N} + 3 \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of ethanolamine as a starting material. The process includes the chlorination of ethanolamine using hydrogen chloride or other chlorinating agents .
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trichloroethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less chlorinated amines.
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Produces trichloroacetaldehyde or trichloroacetic acid.
Reduction: Forms dichloroethylamine or monochloroethylamine.
Substitution: Results in the formation of various substituted ethylamines
Scientific Research Applications
Chemistry: 2,2,2-Trichloroethylamine is used as a reagent in organic synthesis, particularly in the preparation of other chlorinated compounds.
Biology: In biological research, it is used to study the effects of chlorinated amines on biological systems.
Medicine: While not directly used as a drug, it serves as an intermediate in the synthesis of pharmaceuticals.
Industry: It is employed in the production of pesticides, dyes, and surfactants. Additionally, it is used in the synthesis of functional materials .
Mechanism of Action
The mechanism of action of 2,2,2-Trichloroethylamine involves its interaction with various molecular targets. It can act as an alkylating agent, forming covalent bonds with nucleophilic sites in molecules. This property makes it useful in organic synthesis for introducing trichloroethyl groups into compounds. The pathways involved include nucleophilic substitution and elimination reactions .
Comparison with Similar Compounds
2,2,2-Trichloroethanol: Used as a sedative and hypnotic agent.
2,2,2-Trichloroethyl chloroformate: Utilized as a protecting group in organic synthesis.
2,2,2-Trifluoroethylamine: Known for its applications in the synthesis of fluorinated compounds
Uniqueness: 2,2,2-Trichloroethylamine is unique due to its high reactivity and ability to introduce trichloroethyl groups into organic molecules. This makes it a valuable intermediate in the synthesis of various chemicals and pharmaceuticals.
Properties
IUPAC Name |
2,2,2-trichloroethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl3N/c3-2(4,5)1-6/h1,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLPGDSITYLYCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70193857 | |
Record name | Ethylamine, 2,2,2-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70193857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4088-19-1 | |
Record name | Ethylamine, 2,2,2-trichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004088191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylamine, 2,2,2-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70193857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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